molecular formula C20H28O2 B1263070 (3R)-all-trans-3-hydroxyretinal CAS No. 60046-53-9

(3R)-all-trans-3-hydroxyretinal

Cat. No. B1263070
CAS RN: 60046-53-9
M. Wt: 300.4 g/mol
InChI Key: QPRQNCDEPWLQRO-ZCEAMUHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-all-trans-3-hydroxyretinal is a retinoid. It derives from an all-trans-retinal.

Scientific Research Applications

1. Role in Visual Pigment Chromophore Formation in Insects

  • Research has shown that in the class Insecta, retinal and 3-hydroxyretinal, including (3R)-all-trans-3-hydroxyretinal, are used as chromophores in visual pigments. Insects in various orders, such as Odonata, Hemiptera, Neuroptera, Lepidoptera, and Diptera, predominantly use the (3R) isomer of 3-hydroxyretinal (Seki, Isono, Ito, & Katsuta, 1994).

2. Metabolic Pathways in Fruit Flies

  • Studies on Drosophila melanogaster, a type of fruit fly, have uncovered that (3S)-3-hydroxyretinal is formed from all-trans retinal via (3R)-3-hydroxyretinal in the dark. This process involves the initial formation of the (3R) enantiomer, followed by its isomerization into the (3S) enantiomer (Seki et al., 1998).

3. Optical Resolution Techniques

  • Techniques for the optical resolution of racemic all-trans-3-hydroxyretinal have been developed. High-performance liquid chromatography (HPLC) has been used to separate the enantiomers of this compound, contributing to our understanding of its stereochemistry (Ito et al., 1992).

4. Evolutionary Aspects in Insects

  • The evolutionary aspects of the diversity of visual pigment chromophores in the class Insecta have been studied. It has been found that different insect orders have evolved to use various forms of retinal, including (3R)-3-hydroxyretinal, as their visual pigment chromophore. This evolution appears to be linked to the insects' feeding habits and ecological niches (Seki & Vogt, 1998).

properties

CAS RN

60046-53-9

Product Name

(3R)-all-trans-3-hydroxyretinal

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/t18-/m1/s1

InChI Key

QPRQNCDEPWLQRO-ZCEAMUHZSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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